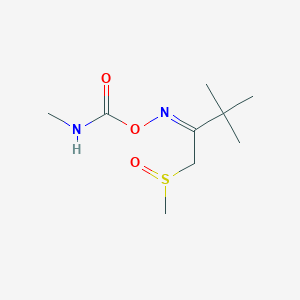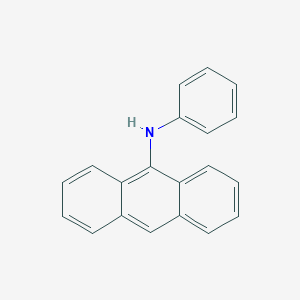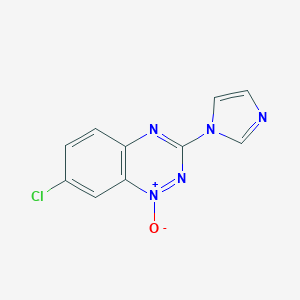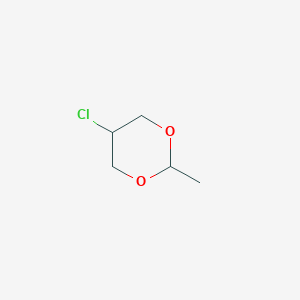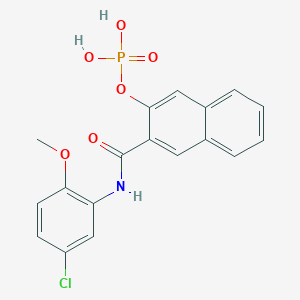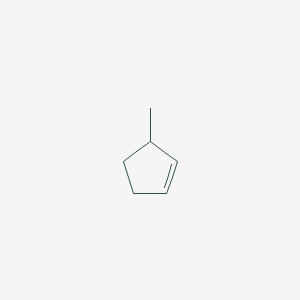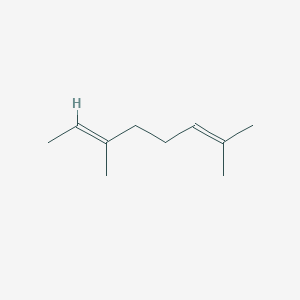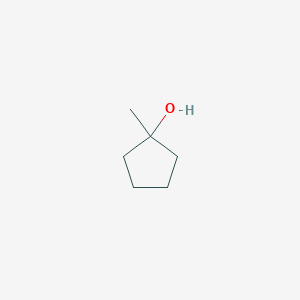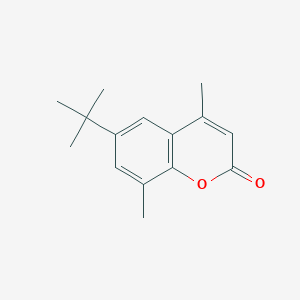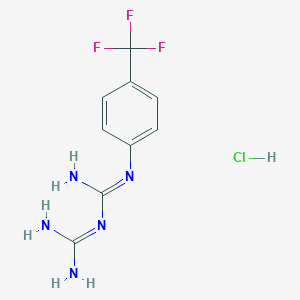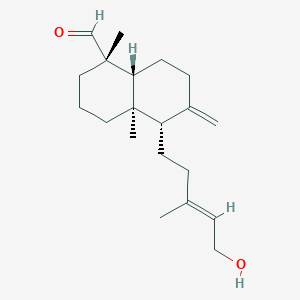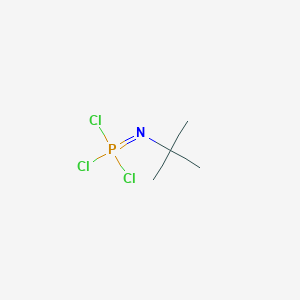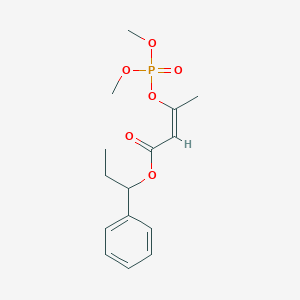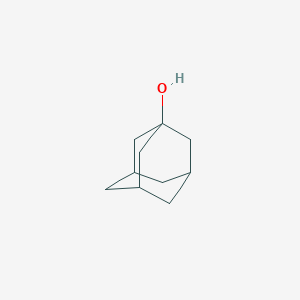
1-Adamantan-ol
Übersicht
Beschreibung
Adamantanol is an organic compound belonging to the class of primary alcohols. It is a white crystalline solid with a molecular formula of C10H20O and a molecular weight of 152.27 g/mol. Adamantanol is a saturated, cyclic primary alcohol and is a structural isomer of cyclohexanol. It has been used in the synthesis of various compounds, such as adamantyl derivatives, and has been studied for its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthese ungesättigter Adamantanderivate
1-Adamantan-ol wird bei der Synthese ungesättigter Adamantanderivate verwendet . Diese Derivate sind sehr reaktiv und bieten umfangreiche Möglichkeiten für ihre Verwendung als Ausgangsmaterialien für die Synthese verschiedener funktioneller Adamantanderivate, Monomere, thermisch stabiler und energiereicher Brennstoffe und Öle, bioaktiver Verbindungen, Pharmazeutika und größerer diamantähnlicher voluminöser Polymere wie Diamant-oide .
Herstellung von 1,3-Adamantan-diol
This compound wird bei der Herstellung von 1,3-Adamantan-diol verwendet . Diese Verbindung hat ihre eigenen Anwendungsgebiete in verschiedenen Forschungsbereichen.
Herstellung synthetischer Adamantanderivate
This compound wird bei der Herstellung synthetischer Adamantanderivate verwendet . Diese Derivate haben ein breites Anwendungsspektrum in verschiedenen Bereichen der wissenschaftlichen Forschung.
Produktion von Adapalen
Adapalen ist ein topisches Retinoid der dritten Generation, das hauptsächlich zur Behandlung von leichter bis mittelschwerer Akne eingesetzt wird, aber auch off-label zur Behandlung von Keratosis pilaris sowie anderen Hauterkrankungen verwendet wird . This compound wird bei der Herstellung dieser Verbindung verwendet .
Anwendungen in der organischen Synthese von 1,3-DHA
1,3-DHA, eine Verbindung, die leicht aus 1,3-disubstituierten Haloadamantanen erhältlich ist, wird in der organischen Synthese umfassend erforscht . Die Öffnung gespannter intragitterbindungen unter dem Einfluss verschiedener Reagenzien direkt (d.h. in einem einzigen Schritt) liefert 1,3-disubstituierte Adamantanderivate in im Wesentlichen quantitativer Ausbeute .
Synthese von Inhibitoren mit antihyperglykämischen Eigenschaften
3-Amino-1-Adamantan-ol, ein Derivat von this compound, wird bei der Synthese von Inhibitoren mit antihyperglykämischen Eigenschaften eingesetzt
Safety and Hazards
Zukünftige Richtungen
The synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the polymerization reactions are some of the future directions in the study of 1-Adamantanol . The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations is also being explored .
Wirkmechanismus
Target of Action
1-Adamantanol, also known as Adamantan-1-ol, primarily targets the Camphor 5-monooxygenase in Pseudomonas putida . This enzyme plays a crucial role in the oxidation of camphor, a terpenoid, in the first step of its degradation .
Mode of Action
It’s known that 1-adamantanol can be oxidized to 1,3-adamantanediol by the streptomyces sa8 oxidation system . This suggests that 1-Adamantanol may interact with its target enzyme to undergo oxidation reactions.
Biochemical Pathways
1-Adamantanol is involved in the synthesis of adamantane derivatives . It can be oxidized to 1,3-adamantanediol by the Streptomyces SA8 oxidation system . This reaction is part of the broader biochemical pathway for the synthesis of adamantane derivatives, which are used in various applications, including the production of pharmaceuticals and high-energy fuels .
Pharmacokinetics
It’s known that 1-adamantanol is a small molecule with a molecular weight of 15223 , which may influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of 1-Adamantanol.
Result of Action
The oxidation of 1-Adamantanol to 1,3-adamantanediol is a key step in the synthesis of adamantane derivatives . These derivatives have various applications, including the production of pharmaceuticals and high-energy fuels . Therefore, the action of 1-Adamantanol contributes to these broader chemical processes.
Action Environment
The action of 1-Adamantanol is influenced by various environmental factors. For instance, the oxidation of 1-Adamantanol to 1,3-adamantanediol requires the presence of the Streptomyces SA8 oxidation system . Additionally, the reaction takes place under an oxygen atmosphere in glacial acetic acid . Therefore, both biological and chemical environmental factors play a role in the action of 1-Adamantanol.
Biochemische Analyse
Biochemical Properties
1-Adamantanol can be used as an intermediate in the synthesis of adamantane . It can be oxidized to 1,3-adamantanediol by the Streptomyces SA8 oxidation system . This suggests that 1-Adamantanol interacts with certain enzymes in the Streptomyces SA8 oxidation system.
Cellular Effects
Research on similar adamantane derivatives has shown that these compounds can have significant effects on cellular processes . For instance, adamantyl analogues of paracetamol have been found to have important analgesic properties .
Molecular Mechanism
It is known that the compound can be reduced by alkali metals, suggesting that it may interact with these elements at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Adamantanol have been observed to change over time. For instance, it has been found that the compound can be oxidized to 1,3-adamantanediol by the Streptomyces SA8 oxidation system . This suggests that 1-Adamantanol may undergo changes in its structure and function over time.
Metabolic Pathways
1-Adamantanol can be metabolized through ester hydrolysis, yielding a variety of N-pentylindazole-3-carboxylic acid metabolites and 1-adamantanol metabolites . This suggests that 1-Adamantanol is involved in specific metabolic pathways and interacts with certain enzymes and cofactors.
Eigenschaften
IUPAC Name |
adamantan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLNJDMHDJRNFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227620 | |
| Record name | 1-Adamantanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
768-95-6 | |
| Record name | 1-Adamantanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Adamantanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Adamantanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Adamantanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Adamantanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ADAMANTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9J0B0C8ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

